molecular formula C17H18ClN5O4S B2879579 2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide CAS No. 1105202-72-9

2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide

Cat. No.: B2879579
CAS No.: 1105202-72-9
M. Wt: 423.87
InChI Key: SWMKACWHCRMLJX-UHFFFAOYSA-N
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Description

2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps may include:

  • Formation of the triazolopyridazine core through cyclization reactions.
  • Introduction of the tert-butylsulfonyl group via sulfonylation.
  • Coupling with 4-chlorophenylacetic acid to form the final acetamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butylsulfonyl group.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine

Medicinal applications could include its use as a lead compound in drug discovery programs targeting specific diseases or conditions.

Industry

In industry, it could be utilized in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methylphenyl)acetamide
  • 2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(6-tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O4S/c1-17(2,3)28(26,27)15-9-8-13-20-22(16(25)23(13)21-15)10-14(24)19-12-6-4-11(18)5-7-12/h4-9H,10H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMKACWHCRMLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=NN2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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